Cas no 93413-46-8 (R-Venlafaxine)

R-Venlafaxine structure
R-Venlafaxine structure
Product Name:R-Venlafaxine
CAS No:93413-46-8
MF:C17H27NO2
MW:277.401785135269
CID:801327
PubChem ID:9795623
Update Time:2024-10-26

R-Venlafaxine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
    • R-Venlafaxine
    • 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
    • (+)-Venlafaxine
    • (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
    • (R)-1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
    • 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
    • 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
    • Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (R)- (ZCI)
    • (R)-Venlafaxine
    • Cyclohexanol, 1-((1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-
    • SCHEMBL60857
    • 1-((1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
    • 93413-46-8
    • NS00098779
    • Cyclohexanol, 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-; Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (R)-; 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol; (R)-Venlafaxine
    • CHEMBL251694
    • Cyclohexanol, 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-, (R)-
    • B33212715Z
    • UNII-B33212715Z
    • BDBM50400816
    • AKOS030240934
    • VFX
    • (R)-1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol
    • DTXSID90430837
    • Venlafaxine, (R)-
    • Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1
    • InChI Key: PNVNVHUZROJLTJ-INIZCTEOSA-N
    • SMILES: [C@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C

Computed Properties

  • Exact Mass: 277.20400
  • Monoisotopic Mass: 277.204179104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Melting Point: 100-102?C
  • PSA: 32.70000
  • LogP: 3.03560

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R-Venlafaxine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ;  reflux
Reference
Process for preparation of chiral venlafaxine hydrochloride in crystal forms
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  15 min, heated; -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 8 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
A protecting group free and scalable approach towards total synthesis of (-)-venlafaxine
Chavan, Subhash P.; Pawar, Kailash P.; Garai, Sumanta, RSC Advances, 2014, 4(28), 14468-14470

Production Method 3

Reaction Conditions
1.1 Solvents: Water ;  10 h, rt
Reference
Application of Unusual Grignard Reaction for the Stereoselective Synthesis of Antidepressant Drug (R)-(-)-Venlafaxine
Chavan, Subhash P.; Khatod, Harshali S., Synthesis, 2017, 49(6), 1410-1418

Production Method 4

Reaction Conditions
1.1 Reagents: Formic acid Solvents: Water ;  16 h, reflux; reflux → rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, rt → reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions
Chin, Kek Foo; Ye, Xinyi ; Li, Yongxin; Lee, Richmond ; Kabylda, Adil M. ; et al, ACS Catalysis, 2020, 10(4), 2684-2691

Production Method 5

Reaction Conditions
Reference
A process for the preparation of venlafaxine
, India, , ,

Production Method 6

Reaction Conditions
Reference
N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Preparation of venlafaxine hydrochloride crystalline polymorphs
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
Reference
Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine
, United States, , ,

Production Method 9

Reaction Conditions
Reference
Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake.
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Catalysts: Cuprous iodide ;  15 min
1.3 Solvents: Tetrahydrofuran ;  -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
A process for the preparation of venlafaxine
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 13, rt
Reference
Preparation and formulation of O-desmethyl venlafaxine enantiomers
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  > 1 min, rt
Reference
Efficient resolution of venlafaxine and mechanism study via X-ray crystallography
Liu, Zhi-Jin; Liu, Han; Chen, Xuan-Wen; Lin, Min; Hu, Yu ; et al, Chirality, 2018, 30(3), 268-274

Production Method 13

Reaction Conditions
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  rt
Reference
Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues
Bhuniya, Rajib; Nanda, Samik, Tetrahedron Letters, 2012, 53(15), 1990-1992

Production Method 14

Reaction Conditions
Reference
Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
Liu, Dong-Wang; Tang, Lin-Jun; Wang, Li-Ping; Huang, Fei-Fei; Huang, Shuang-Ping; et al, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

Production Method 15

Reaction Conditions
Reference
Process for resolving racemic amine by optically pure derivative of cypermethric acid
, India, , ,

Production Method 16

Reaction Conditions
Reference
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity
Yardley, John P.; Husbands, G. E. Morris; Stack, Gary; Butch, Jacqueline; Bicksler, James; et al, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

Production Method 17

Reaction Conditions
Reference
Phenethylamine derivatives and intermediates
, European Patent Organization, , ,

R-Venlafaxine Raw materials

R-Venlafaxine Preparation Products

R-Venlafaxine Related Literature

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